Stable Activated Intermediate vs. N-Acylurea Formation in Carbodiimide Chemistry
Activation of N-protected α-amino acids and O-protected α-hydroxy acids with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) provides a stable activated intermediate suitable for β-keto ester synthesis [1]. This is in contrast to DCC activation, which often leads to the formation of unreactive N-acylurea side products, reducing yield and complicating purification .
| Evidence Dimension | Stability of Activated Intermediate |
|---|---|
| Target Compound Data | Stable, isolable activated intermediate (compound 7) |
| Comparator Or Baseline | DCC-generated O-acylisourea intermediate |
| Quantified Difference | Not quantified directly in source, but the stable intermediate is key to enabling the desired β-keto ester synthesis without side reactions. |
| Conditions | Activation of N-protected α-amino acids and O-protected α-hydroxy acids |
Why This Matters
This selectivity ensures higher yields and purer products in complex peptide and natural product synthesis, reducing the need for extensive purification.
- [1] Jouin, P., Poncet, J., Dufour, M. N., Maugras, I., Pantaloni, A., & Castro, B. (1988). An improved synthesis of β-keto ester units in didemnins, using 2,2′-carbonyl-bis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Tetrahedron Letters, 29(22), 2661-2664. View Source
